mannosamine

Description

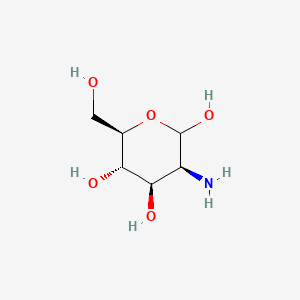

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mannosamine as a Precursor for Sialic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] Due to their outermost location and negative charge, they are pivotal mediators of a vast array of biological processes, including cell-cell adhesion, signal transduction, inflammation, and pathogen recognition.[2][3] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).

The biosynthesis of sialic acid is a highly regulated intracellular process. N-acetyl-D-mannosamine (ManNAc) is the first committed precursor in this critical pathway, making it a focal point for research and therapeutic development, particularly for a class of genetic disorders known as GNE myopathies, which arise from mutations in the key enzyme of the pathway.[1][4] This guide provides an in-depth examination of the role of this compound in sialic acid biosynthesis, detailing the biochemical pathway, its regulation, the therapeutic implications of ManNAc supplementation, and key experimental protocols.

The Sialic Acid Biosynthesis Pathway

The de novo synthesis of sialic acid in vertebrates is a multi-step enzymatic process that begins in the cytoplasm and culminates in the Golgi apparatus where sialic acids are transferred to glycoconjugates.[5][6] The pathway's initiation relies on the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylthis compound kinase (GNE).[7]

The key steps are as follows:

-

Epimerization: The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc) and UDP. This reaction is catalyzed by the UDP-GlcNAc 2-epimerase domain of the GNE enzyme and is considered the rate-limiting step of the entire pathway.[1][5][8]

-

Phosphorylation: ManNAc is then phosphorylated at the C-6 position by the N-acetylthis compound kinase domain of GNE, utilizing ATP to produce ManNAc-6-phosphate (ManNAc-6-P).[9][10]

-

Condensation: In the next step, N-acetylneuraminic acid 9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[6]

-

Dephosphorylation: Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), to yield N-acetylneuraminic acid (Neu5Ac), the primary sialic acid.[7]

-

Activation: Before it can be used for glycosylation, Neu5Ac is transported into the nucleus and activated. CMP-sialic acid synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form the activated sugar nucleotide, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[1][11]

-

Translocation and Transfer: CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus.[5] Here, various sialyltransferases (STs) transfer the sialic acid moiety from CMP-Neu5Ac to the terminal positions of N-glycans, O-glycans, and glycolipids.[11]

Regulation of Sialic Acid Biosynthesis

The synthesis of sialic acid is tightly controlled, primarily through feedback inhibition of the GNE enzyme. This regulation ensures that cellular resources are not wasted on overproduction of sialic acid.

-

Allosteric Feedback Inhibition: The end-product of the pathway, CMP-Neu5Ac, acts as an allosteric inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE.[3][12] It binds to a specific allosteric site on the GNE enzyme, distinct from the active site, inducing a conformational change that reduces its epimerase activity.[1][2] This feedback mechanism is crucial for maintaining cellular homeostasis of sialic acid. Notably, the kinase activity of GNE is not affected by CMP-Neu5Ac.[8] Mutations in this allosteric site can disrupt the feedback loop, leading to the overproduction and excretion of sialic acid, a condition known as sialuria.[2][11]

-

Oligomerization: GNE exists in various oligomeric states, and its quaternary structure is linked to its enzymatic activity. The fully active form of the enzyme is thought to be a hexamer.[8] The binding of CMP-Neu5Ac can influence the equilibrium between different oligomeric forms, thereby regulating enzyme function.

-

Substrate/Product Regulation: The epimerase product, UDP, can act as a competitive inhibitor by binding to the active site.[8] This suggests that the local concentrations of substrates and products can also modulate the pathway's flux.

Therapeutic Potential of this compound Supplementation

Mutations in the GNE gene reduce the enzyme's activity, leading to decreased sialic acid production and causing GNE myopathy (also known as Hereditary Inclusion Body Myopathy, HIBM), a progressive muscle-wasting disorder.[9][13] Since the epimerase activity of GNE is the rate-limiting step, providing an external source of its product, ManNAc, can effectively bypass this bottleneck.[1]

Administered ManNAc is taken up by cells and phosphorylated to ManNAc-6-P, entering the sialic acid pathway downstream of the defective GNE step.[4] This approach has shown promise in restoring sialylation and preventing muscle weakness in preclinical models of GNE myopathy.[13][14] Furthermore, an alternative enzyme, N-acetylglucosamine (GlcNAc) kinase, can also phosphorylate ManNAc, providing another route for its entry into the pathway, which is particularly relevant for patients with mutations in the kinase domain of GNE.[10][15]

Clinical studies have evaluated the safety and pharmacokinetics of oral ManNAc administration in GNE myopathy patients. These studies demonstrate that ManNAc is absorbed rapidly and leads to a significant and sustained increase in plasma-free sialic acid levels, suggesting restoration of intracellular biosynthesis.[15]

Quantitative Data on this compound Supplementation

The efficacy of ManNAc in restoring sialic acid levels has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of ManNAc Supplementation on Sialic Acid Restoration in GNE-Deficient Cells

| ManNAc Concentration | Total Sialic Acid (Neu5Ac) per Protein (Relative to Wild-Type) | Statistical Significance (p-value) | Reference |

| 0 mM (Untreated) | 0.2312 ± 0.0357 | - | [16] |

| 0.1 mM | 0.3744 ± 0.0602 | 0.0015 | [16] |

| 0.3 mM | 0.4717 ± 0.0799 | 0.0053 | [16] |

| 0.6 mM | 0.5064 ± 0.0981 | 0.0112 | [16] |

| 1.0 mM | 0.6096 ± 0.0983 | 0.0206 | [16] |

| 2.0 mM | 0.9017 ± 0.1329 | 0.2837 (not significant) | [16] |

| Data from a study using GNE-deficient human embryonal kidney cells, showing dose-dependent restoration of total sialic acid levels. Full restoration to wild-type levels was achieved at 2 mM ManNAc. |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oral ManNAc in GNE Myopathy Patients

| Parameter | 3g Single Dose | 6g Single Dose | 10g Single Dose | Reference |

| ManNAc (Precursor) | ||||

| Tmax (hr) | ~1.5 | ~1.5 | ~2.0 | [15] |

| T½ (hr) | ~2.5 | ~2.4 | ~2.3 | [15] |

| Free Neu5Ac (Product) | ||||

| Tmax (hr) | ~8.0 | ~11.0 | ~8.0 | [15] |

| % Increase from Baseline (at Tmax) | 162% | 239% | 267% | [15] |

| Tmax: Time to maximum plasma concentration. T½: Elimination half-life. Data shows rapid absorption of ManNAc and a delayed, but significant and sustained, increase in plasma sialic acid (Neu5Ac). |

Key Experimental Protocols

GNE Enzyme Activity Assays

Determining the activity of the bifunctional GNE enzyme is critical for diagnosing GNE-related disorders and for evaluating the efficacy of potential therapies. The two activities, epimerase and kinase, are typically measured separately.[17]

A. ManNAc Kinase Activity (Enzyme-Coupled Assay)

This assay measures the production of ADP during the phosphorylation of ManNAc. The ADP is used in a series of coupled reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.[10][17]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate (PEP), NADH, and the coupling enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

Initiation: Add the protein sample (e.g., cell lysate or purified GNE) to the reaction mixture.

-

Substrate Addition: Start the reaction by adding the substrate, ManNAc.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the ManNAc kinase activity.

-

Calculation: Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADH, and the total protein concentration in the sample.

B. UDP-GlcNAc 2-Epimerase Activity (Morgan-Elson Assay)

This method quantifies the amount of ManNAc produced from the epimerization of UDP-GlcNAc.[17]

Protocol:

-

Enzymatic Reaction: Incubate the protein sample with the substrate UDP-GlcNAc in a suitable buffer (e.g., Na₂HPO₄ with MgCl₂) at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture at 100°C for 1 minute.

-

Color Development (Morgan-Elson Method):

-

Add potassium borate (B1201080) buffer to the reaction mixture and heat at 100°C for 3 minutes. This converts N-acetylhexosamines to their corresponding chromogens.

-

Cool the mixture and add p-dimethylaminobenzaldehyde (DMAB) reagent.

-

Incubate at 37°C to allow color development.

-

-

Measurement: Measure the absorbance of the resulting color complex at 585 nm.

-

Quantification: Determine the amount of ManNAc produced by comparing the absorbance to a standard curve generated with known concentrations of ManNAc.

Quantification of Cellular Sialic Acid

This protocol describes a common method for measuring the total amount of sialic acid in cells, often used to assess the impact of ManNAc supplementation.[18]

Protocol:

-

Cell Harvesting: Harvest a known number of cells (e.g., 1 x 10⁶) that have been cultured with or without ManNAc analogs. Wash the cells to remove external contaminants.

-

Sialic Acid Release: Resuspend the cell pellet in a weak acid (e.g., 2 M acetic acid) and heat at 80°C for 2 hours. This hydrolysis step cleaves terminal sialic acid residues from glycoconjugates.[18]

-

Derivatization:

-

Neutralize and buffer the hydrolysate.

-

Add 1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent.

-

Incubate the mixture in the dark at 50-60°C for 2-3 hours. DMB reacts specifically with the α-keto acid group of sialic acids to form a highly fluorescent, UV-active derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Separate the DMB-derivatized sialic acids using a suitable gradient of acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid).

-

Detect the derivatives using a fluorescence detector (e.g., Ex: 373 nm, Em: 448 nm) or a UV detector (e.g., 370 nm).[18]

-

-

Quantification: Identify and quantify the sialic acid peaks by comparing their retention times and peak areas to those of known standards (e.g., Neu5Ac).

Conclusion

This compound stands as the central precursor in the biosynthesis of sialic acids, with the GNE-catalyzed step of its formation representing the pathway's primary control point. Understanding this pathway and its regulation is fundamental for elucidating the roles of sialylation in health and disease. The ability of exogenous ManNAc to bypass the rate-limiting epimerase step provides a powerful therapeutic strategy for GNE myopathy and a valuable tool for researchers studying the downstream effects of sialylation. The robust experimental protocols available for measuring GNE activity and quantifying cellular sialic acids enable precise investigation and are crucial for the continued development of novel diagnostics and therapies targeting this essential metabolic pathway.

References

- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]

- 2. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 3. uniprot.org [uniprot.org]

- 4. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 5. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCI - Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylthis compound [jci.org]

- 14. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. imrpress.com [imrpress.com]

- 17. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Mannosamine in Glycoconjugate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), are pivotal hexosamines in cellular glycobiology. While this compound itself can act as a metabolic inhibitor of specific glycosylation events, ManNAc serves as the committed precursor to the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on a vast array of glycoconjugates, including glycoproteins and glycolipids, where they play critical roles in cell-cell recognition, signaling, immune regulation, and pathogen interaction. The central pathway is governed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylthis compound kinase (GNE), which represents the rate-limiting step in sialic acid production. Dysregulation of this pathway is implicated in several human diseases, such as GNE Myopathy and certain kidney disorders. Consequently, the modulation of ManNAc metabolism holds significant therapeutic and biotechnological potential, from treating genetic disorders to enhancing the efficacy of recombinant protein drugs through optimized sialylation. This guide provides an in-depth examination of the biochemical pathways involving this compound, quantitative enzymatic data, detailed experimental protocols, and the therapeutic implications of modulating this critical axis of glycoconjugate synthesis.

The Core Biosynthetic Pathway: From UDP-GlcNAc to Activated Sialic Acid

The de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a cytoplasmic and nuclear process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway is primarily controlled by the bifunctional enzyme GNE.[1][2][3]

-

Epimerization: The GNE enzyme's UDP-GlcNAc 2-epimerase domain catalyzes the conversion of UDP-GlcNAc to N-acetylthis compound (ManNAc).[4] This is the first committed and rate-limiting step in the pathway.[2]

-

Phosphorylation: The N-acetylthis compound kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to produce ManNAc-6-phosphate (ManNAc-6-P).[4]

-

Condensation: In the cytoplasm, Neu5Ac-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate.

-

Dephosphorylation: A specific phosphatase, Neu5Ac-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield Neu5Ac.

-

Activation: For its use in glycosylation, Neu5Ac is transported into the nucleus where it is activated by CMP-Neu5Ac synthetase (CMAS). This enzyme attaches a cytidine (B196190) monophosphate (CMP) moiety, forming the high-energy sugar nucleotide CMP-Neu5Ac.[2]

-

Translocation and Transfer: CMP-Neu5Ac is then transported into the Golgi apparatus, where sialyltransferases utilize it as a donor substrate to attach sialic acid residues to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.

This tightly regulated process is essential for maintaining the cellular sialome.

Regulation of the this compound Pathway

The synthesis of sialic acid is metabolically expensive and thus subject to stringent control, primarily through feedback inhibition of the GNE enzyme.

-

Allosteric Feedback Inhibition: The end-product of the pathway, CMP-Neu5Ac, acts as an allosteric inhibitor of the GNE epimerase activity.[4][5] It binds to a site on the GNE enzyme distinct from the active site, inducing a conformational change that reduces its enzymatic activity. This feedback loop ensures that sialic acid production is attenuated when cellular levels are sufficient. Mutations in this allosteric site can lead to a loss of feedback inhibition, resulting in the overproduction of sialic acid, a condition known as sialuria.[3][6][7]

-

Substrate Availability: The pathway is also dependent on the cellular pools of UDP-GlcNAc and ATP. UDP-GlcNAc itself is synthesized via the hexosamine biosynthetic pathway, linking sialic acid production to glucose metabolism.

Quantitative Data and Enzyme Kinetics

The efficiency of the sialic acid pathway is determined by the kinetic properties of its constituent enzymes. The kinase activity of GNE and other related kinases has been characterized, providing insight into substrate specificity and reaction rates.

| Enzyme/Domain | Substrate | K_M (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Organism/Source |

| S. aureus N-acetylthis compound Kinase (NanK) | N-acetylthis compound | 0.30 ± 0.01 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus |

| S. aureus N-acetylthis compound Kinase (NanK) | ATP | 0.7 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus |

| P. alvei UDP-GlcNAc 2-Epimerase (MnaA) | UDP-GlcNAc | 3.91 | N/A | 33.44 | Paenibacillus alvei |

| P. alvei UDP-GlcNAc 2-Epimerase (MnaA) | ManNAc (reverse) | 2.41 | N/A | 6.02 | Paenibacillus alvei |

Data compiled from references[8][9]. N/A: Not Available in the cited source.

Supplementation Effects: Exogenous administration of ManNAc can bypass the GNE epimerase step and significantly increase intracellular sialic acid levels, particularly in cells with GNE deficiency.

| Cell Line | Condition | ManNAc Supplementation | Outcome |

| HEK-293 GNE KO | GNE Knockout | 2 mM | Restored total sialic acid levels to wild-type levels. |

| HEK-293 GNE KO | GNE Knockout | 0.1 mM - 1 mM | Dose-dependent increase in Neu5Ac levels. |

| CHO Cells | Recombinant EPO production | 1,3,4-O-Bu₃ManNAc | Increased final sialic acid content of rhEPO by >40%. |

| LNCaP Cells | Metabolic Labeling | 50 µM Ac₄ManNAl | 78% of sialic acids were substituted with the analog. |

| Jurkat Cells | Metabolic Labeling | 50 µM Ac₄ManNAz | ~50% of sialic acids were substituted with the analog. |

Data compiled from references[10][11][12].

Alternative Roles and Pathways

This compound as a Glycosylation Inhibitor

While N-acetylated this compound is a biosynthetic precursor, un-acetylated D-mannosamine can act as an inhibitor of other glycosylation pathways. Notably, this compound has been shown to block the formation of glycosylphosphatidylinositol (GPI) anchors.[13][14] It is believed that this compound, when activated to a sugar nucleotide donor (e.g., GDP-ManNH₂), is incorporated into the growing GPI anchor precursor. This incorporation acts as a chain terminator, preventing the addition of subsequent mannose residues and thereby inhibiting the maturation and attachment of the GPI anchor to proteins.[15]

Salvage and Alternative Kinase Activity

Cells can utilize exogenous ManNAc, bypassing the initial epimerase step of the de novo pathway. Once transported into the cell, ManNAc can be directly phosphorylated. While the GNE kinase domain is a primary catalyst for this, other kinases, such as N-acetylglucosamine kinase (NAGK), can also phosphorylate ManNAc, albeit with different efficiencies.[16][17] This "salvage" activity is crucial for the therapeutic application of ManNAc and for metabolic glycoengineering studies.

Experimental Protocols

In Vitro GNE Kinase Domain Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the kinase activity of the GNE enzyme by quantifying NADH oxidation.

Principle: The ADP produced from the kinase reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the kinase activity.

Materials:

-

Purified recombinant GNE kinase domain or full-length GNE

-

Tris-HCl buffer (e.g., 60 mM, pH 8.1)

-

MgCl₂ (10 mM)

-

ATP (10 mM)

-

N-acetylthis compound (ManNAc) (5 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

NADH (0.2 mM)

-

Pyruvate kinase (PK) (≥2 units)

-

Lactate dehydrogenase (LDH) (≥2 units)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, PK, and LDH.

-

Add the purified GNE enzyme (e.g., 0.1–1 µg) to the reaction mixture.

-

Initiate the reaction by adding the substrate, ManNAc.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 20 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking the enzyme or the substrate (ManNAc) to account for background NADH degradation.

Protocol synthesized from references[16][18].

Metabolic Labeling of Cell Surface Sialoglycans

This protocol allows for the introduction and subsequent detection of modified sialic acids on the surface of living cells using a ManNAc analog.

Principle: Cells are cultured in the presence of a ManNAc analog bearing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne). The cellular machinery processes this analog through the sialic acid biosynthetic pathway, incorporating the modified sialic acid onto cell surface glycoconjugates. The reporter group can then be covalently tagged with a probe (e.g., a fluorescent dye or biotin) via a highly specific chemical reaction like copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Materials:

-

Mammalian cell line of interest (e.g., Jurkat, HEK-293)

-

Complete cell culture medium

-

Peracetylated ManNAc analog (e.g., Ac₄ManNAz or Ac₄ManNAl)

-

Detection probe with a complementary bioorthogonal handle (e.g., alkyne-fluorophore or azide-biotin)

-

Reagents for click chemistry (e.g., copper(I) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in media supplemented with the desired concentration of the ManNAc analog (e.g., 25-50 µM) for 1-3 days. Include a control group of cells cultured without the analog.

-

Cell Harvesting: Harvest the cells and wash them thoroughly with cold PBS to remove any unincorporated analog.

-

Ligation Reaction: Resuspend the cells in PBS. Add the click chemistry reagents: the detection probe, copper(I) sulfate, and the reducing agent/ligand. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the cells multiple times with PBS to remove excess detection reagents.

-

Analysis: If using a fluorescent probe, analyze the cells directly by flow cytometry or fluorescence microscopy. If using a biotin (B1667282) probe, first incubate with a fluorescently-labeled streptavidin conjugate, wash, and then analyze.

Protocol synthesized from references[12][19][20].

Therapeutic and Biotechnological Implications

Drug Development for GNE Myopathy and Kidney Disease

GNE myopathy is a rare genetic disorder caused by mutations in the GNE gene that reduce enzyme activity, leading to hyposialylation and progressive muscle wasting.[7] Since the metabolic block occurs at or before the production of ManNAc, supplementation with exogenous ManNAc is a rational therapeutic strategy to bypass the defect and restore sialic acid synthesis.[2][21] Clinical trials have shown that oral ManNAc administration is safe and can increase sialylation in patients.[22][23] Similarly, evidence suggests that reduced sialylation in kidney glomeruli contributes to certain proteinuric kidney diseases, and ManNAc therapy is being investigated as a potential treatment.[24]

Enhancing Recombinant Protein Therapeutics

The degree of sialylation is a critical quality attribute for many recombinant glycoprotein (B1211001) therapeutics, such as erythropoietin (EPO) and monoclonal antibodies. Terminal sialic acids can increase a protein's serum half-life by masking underlying galactose residues from clearance by the Ashwell-Morell receptor in the liver. Supplementing the cell culture media of production systems (e.g., Chinese Hamster Ovary, CHO, cells) with ManNAc or its analogs can increase the intracellular pool of CMP-Neu5Ac, driving more complete sialylation of the recombinant protein and thereby enhancing its therapeutic properties.[2][25]

Conclusion

This compound, primarily in its N-acetylated form, stands at a critical juncture in the synthesis of glycoconjugates. As the committed precursor for sialic acid biosynthesis, its metabolism, governed by the GNE enzyme, dictates the sialylation status of the cell surface. This technical guide has detailed the core biochemical pathway, its regulation, and the quantitative parameters that define it. The ability to manipulate this pathway through ManNAc supplementation or the use of synthetic analogs provides powerful tools for both therapeutic intervention in diseases of hyposialylation and for the bioengineering of improved protein therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and harness the pivotal role of this compound in glycoscience.

References

- 1. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. medlineplus.gov [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. GNE homepage [dmd.nl]

- 7. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. imrpress.com [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. web.stanford.edu [web.stanford.edu]

- 13. This compound, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Crystal Structures of N-Acetylthis compound Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 22. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl this compound (ManNAc) | Technology Transfer [techtransfer.nih.gov]

- 23. Safety and efficacy of N-acetylthis compound (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl this compound (ManNAc) [nih.technologypublisher.com]

- 25. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of Mannosamine in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc), a naturally occurring hexosamine monosaccharide, serves as a critical precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing a pivotal role in a myriad of cellular processes including cell adhesion, signal transduction, and immune recognition.[2] The discovery of ManNAc and the elucidation of its metabolic pathway have been instrumental in understanding the regulation of cell surface sialylation and have opened avenues for therapeutic interventions in diseases associated with aberrant glycosylation. This technical guide provides an in-depth overview of the discovery, natural occurrence, and metabolic pathways of this compound in cells, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Natural Occurrence

The presence of this compound in cellular metabolism is intrinsically linked to the sialic acid biosynthesis pathway. Its discovery was a key step in unraveling how cells produce N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals. ManNAc is the first committed precursor in this essential pathway.[1][2]

Endogenously, ManNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway which utilizes glucose.[2] The enzymatic conversion of UDP-GlcNAc to ManNAc is the rate-limiting step in sialic acid biosynthesis, highlighting the central role of ManNAc in regulating the overall flux of this pathway.[1]

While its presence is ubiquitous in mammalian cells, the precise intracellular concentrations of endogenous ManNAc can vary. Quantitative analysis of human plasma has revealed an approximate endogenous concentration of 50 ng/mL .[3] This value provides a crucial baseline for understanding the physiological levels of this important metabolite. Further research is ongoing to determine the specific concentrations in various cell types and tissues under normal and pathological conditions.

The Sialic Acid Biosynthesis Pathway

The primary route for the formation of N-acetylthis compound in mammalian cells is through the action of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE).[4] This enzyme catalyzes the first two committed steps in the de novo synthesis of sialic acid.

The pathway can be summarized as follows:

-

Epimerization: The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc).[4]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the C-6 position to yield N-acetylthis compound-6-phosphate (ManNAc-6-P).[4]

-

Condensation: N-acetylneuraminic acid phosphate (B84403) synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).

-

Dephosphorylation: A specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate group from Neu5Ac-9-P to produce N-acetylneuraminic acid (Neu5Ac).[4]

-

Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by coupling it to cytidine (B196190) monophosphate (CMP), forming CMP-Neu5Ac.

-

Glycosylation: CMP-Neu5Ac is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to glycoconjugates.

This pathway is subject to feedback inhibition, where the end product, CMP-Neu5Ac, allosterically inhibits the epimerase activity of GNE, thereby regulating the rate of sialic acid biosynthesis.[4]

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]

- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylthis compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

The Metabolic Odyssey of Mannosamine: A Technical Guide to its Intracellular Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-mannosamine (ManNAc), an acetylated derivative of the monosaccharide mannosamine, serves as a critical precursor in the biosynthesis of sialic acids. These nine-carbon carboxylated sugars are terminally located on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a myriad of cellular processes including cell adhesion, signal transduction, and immune responses. The metabolic fate and intracellular transport of this compound and its derivatives are of profound interest to researchers in glycobiology, oncology, and the development of therapeutics for rare genetic disorders like GNE myopathy. This in-depth technical guide elucidates the core aspects of this compound metabolism, its journey across the cellular membrane, and its subsequent intracellular trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Metabolic Fate of this compound: The Sialic Acid Biosynthesis Pathway

The primary metabolic destiny of exogenously supplied or endogenously synthesized this compound is its conversion into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. This transformation is a multi-step enzymatic process primarily occurring in the cytoplasm.

The central player in this pathway is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE). GNE catalyzes the initial two committed steps in sialic acid biosynthesis.[1][2]

-

Epimerization: The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc).[2]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the 6-position to generate ManNAc-6-phosphate.[2]

Subsequently, a series of enzymatic reactions lead to the formation of CMP-sialic acid, the activated sugar nucleotide donor for sialylation reactions in the Golgi apparatus.

A critical regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[3] This mechanism ensures tight control over the intracellular levels of sialic acids. Supplementation with ManNAc can bypass this initial regulatory step, leading to increased production of sialic acids, a strategy being explored for therapeutic purposes.[4][5]

Quantitative Insights into this compound Metabolism

The efficiency of this compound conversion to sialic acid can be influenced by the cell type and the availability of the substrate. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Line/System | Reference |

| GNE Kinase Domain Kinetic Parameters | |||

| KM for N-acetylthis compound | 0.30 ± 0.01 mM | Recombinant N-acetylthis compound kinase (NanK) | [6] |

| Vmax | 497 ± 7 µmol/min/mg | Recombinant N-acetylthis compound kinase (NanK) | [6] |

| kcat | 263 ± 3 s-1 | Recombinant N-acetylthis compound kinase (NanK) | [6] |

| Effect of ManNAc Supplementation on Intracellular Metabolites | |||

| Intracellular ManNAc Concentration Increase | ~2-3 fold stabilization after 1 hour | Human Embryonic Kidney (HEK) cells | [7] |

| Intracellular Neu5Ac Concentration Increase | ~70-fold after 24 hours | Human Embryonic Kidney (HEK) cells | [7] |

| Intracellular UDP-GlcNAc Concentration | Markedly elevated on Days 7, 10, and 14 | Chinese Hamster Ovary (CHO) cells | [3] |

| Intracellular CMP and Neu5Ac Levels | Sharp increase with ManNAc supplementation | Chinese Hamster Ovary (CHO) cells | [3] |

| Restoration of Sialylation in GNE-Deficient Cells | |||

| ManNAc concentration to restore polysialylation | 2 mM | GNE-knockout HEK-293 cells | [5] |

| ManNAc concentration to restore membrane-bound sialic acid | 1 mM | GNE-knockout HEK-293 cells | [5] |

| ManNAc concentration to restore polysialylation to wild-type levels | 5 mM | GNE-knockout C2C12 cells | [8] |

Intracellular Transport of this compound

The journey of this compound into the cell is a critical determinant of its metabolic fate. While the precise mechanisms are still under investigation, evidence points to the involvement of specific transporters.

Studies have identified a mannose-specific transporter in various mammalian cell lines with a high affinity for mannose (Kuptake of approximately 30-70 µM).[9] Importantly, this transporter is not efficiently competed by glucose, suggesting a distinct entry route for mannose and potentially its derivatives like this compound.[9]

Furthermore, members of the glucose transporter (GLUT) family have been shown to transport mannose. GLUT1, GLUT2, and GLUT3 can all facilitate mannose uptake.[10][11] Given the structural similarity, it is plausible that these transporters also contribute to the uptake of this compound and N-acetylthis compound, although their specific affinities for these molecules require further characterization.

Once inside the cell, the downstream metabolite, CMP-sialic acid, is actively transported into the Golgi apparatus by the CMP-sialic acid transporter, SLC35A1, a member of the solute carrier family.[12] This transport is essential for the sialylation of glycoproteins and glycolipids.

Quantitative Data on this compound Transport

| Parameter | Value | System | Reference |

| Kuptake for D-mannose | ~30-70 µM | Mammalian cell lines | [9] |

| Km for Na+/D-mannose cotransport | 0.07 ± 0.01 mM | Dog kidney brush-border membrane vesicles | |

| Vmax for Na+/D-mannose cotransport | 4.19 ± 0.24 nmol/mg protein/min | Dog kidney brush-border membrane vesicles | |

| Oral Bioavailability of ManNAc | 4.01 ± 1.82% | Humans |

Signaling Pathways Influenced by this compound Metabolism

Beyond its structural role as a component of glycans, the sialic acid biosynthesis pathway, and its intermediates like ManNAc, are emerging as regulators of cellular signaling.

The terminal sialic acid residues on cell surface glycans act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that modulate inflammatory responses.

Furthermore, there is growing evidence that N-acylmannosamines themselves can function as signaling molecules, influencing processes such as cell proliferation and differentiation, independent of their incorporation into sialic acids.[1][13] For instance, studies have shown that ManNAc analogs can alter the fate of embryonic neural cells.[13] The accumulation of metabolic intermediates like CMP-Neu5Ac in the nucleus, a key step in the sialic acid pathway, provides a potential mechanism for direct influence on nuclear processes and gene expression.[13]

Key Experimental Protocols

GNE Enzyme Activity Assay

This protocol describes a coupled enzyme assay to determine the N-acetylthis compound kinase activity of GNE.

Materials:

-

Purified GNE enzyme

-

N-acetylthis compound (ManNAc)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the purified GNE enzyme to the reaction mixture.

-

Initiate the reaction by adding ManNAc.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the GNE kinase activity.

Quantification of Sialic Acids by HPLC

This protocol outlines a method for the quantification of total sialic acid in cultured cells using reverse-phase HPLC.[14]

Materials:

-

Cell pellet

-

2M Acetic acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Hydrolysis: Resuspend the cell pellet in 2M acetic acid and heat at 80°C for 2 hours to release sialic acids.

-

Derivatization: Lyophilize the sample and then react with DMB to form fluorescent derivatives.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Quantification: Separate the DMB-derivatized sialic acids on a C18 column and detect them by UV absorbance. The peak area is proportional to the amount of sialic acid.

Radiolabeled this compound Uptake Assay

This protocol describes a method to measure the uptake of this compound into cultured cells using a radiolabeled substrate.

Materials:

-

Cultured cells (adherent or in suspension)

-

Radiolabeled this compound (e.g., [3H]this compound or [14C]this compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate cells in a multi-well plate and grow to confluency.

-

Wash the cells with uptake buffer.

-

Add the uptake buffer containing the radiolabeled this compound to the cells.

-

Incubate for a defined period (e.g., 1-30 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the uptake of this compound.

Visualizing the Core Concepts

Sialic Acid Biosynthesis Pathway

Caption: The metabolic pathway for the biosynthesis of sialic acid from UDP-GlcNAc.

Experimental Workflow for this compound Uptake Assay

Caption: A typical experimental workflow for measuring radiolabeled this compound uptake in cultured cells.

Logical Relationship of this compound Metabolism and Cellular Effects

Caption: Logical flow from this compound uptake to its downstream metabolic and signaling consequences.

Conclusion

The metabolic fate and intracellular transport of this compound are intricately regulated processes with significant implications for cellular function in both health and disease. As a key precursor to sialic acids, its metabolism is tightly controlled by the bifunctional enzyme GNE. The transport of this compound into the cell appears to be mediated by specific transporters, offering potential targets for modulating intracellular sialic acid levels. Furthermore, the emerging role of this compound and its metabolites as signaling molecules opens new avenues for research into their influence on fundamental cellular processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound biology and harness its therapeutic potential.

References

- 1. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GNE homepage [dmd.nl]

- 3. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the impact of N-acetylthis compound (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Label-free mass spectrometry proteome quantification of human embryonic kidney cells following 24 hours of sialic acid overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SLCtables [slc.bioparadigms.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Mannosamine in Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a critical post-translational modification influencing a vast array of biological processes. Within the intricate web of glycosylation pathways, the amino sugar mannosamine, particularly in its N-acetylated form (N-acetylthis compound or ManNAc), emerges as a central player. This technical guide provides an in-depth exploration of this compound's function as a key precursor in the biosynthesis of sialic acids, its impact on protein and lipid glycosylation, and its implications in health and disease. We will delve into the core biochemical pathways, present quantitative data on its influence, detail relevant experimental protocols, and visualize complex processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound in Glycobiology

This compound and its derivatives are fundamental to the synthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoproteins and glycolipids.[1][2] These negatively charged sugars are integral to a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1] N-acetylthis compound (ManNAc) is the committed precursor in the sialic acid biosynthetic pathway, making it a critical control point in regulating the sialylation of macromolecules.[2] Dysregulation of this pathway is associated with several congenital disorders of glycosylation (CDG), such as GNE myopathy, highlighting the therapeutic potential of this compound supplementation.[1][3] Furthermore, this compound has been shown to influence the formation of glycosylphosphatidylinositol (GPI) anchors, a class of lipid modifications that tether proteins to the cell membrane.[4][5]

Biochemical Pathways Involving this compound

Sialic Acid Biosynthesis

The primary role of N-acetylthis compound is to serve as the initial substrate in the de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2] This pathway is primarily regulated by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[6][7][8]

The key steps are as follows:

-

Epimerization: UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to ManNAc by the epimerase domain of the GNE enzyme. This is the rate-limiting step in the pathway.[2]

-

Phosphorylation: ManNAc is then phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE.[1][2]

-

Condensation and Activation: ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate, which is then dephosphorylated to Neu5Ac.

-

CMP-Sialic Acid Synthesis: Neu5Ac is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus.

-

Sialylation: CMP-Neu5Ac is transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to nascent glycoproteins and glycolipids.[2]

This pathway is subject to feedback inhibition, where CMP-Neu5Ac can allosterically inhibit the epimerase activity of GNE, thus regulating sialic acid production.[2][6]

Inhibition of Glycosylphosphatidylinositol (GPI) Anchor Formation

This compound has been demonstrated to inhibit the formation of GPI anchors, which are complex glycolipid structures that anchor many proteins to the cell surface.[4][5][9] The proposed mechanism involves the incorporation of this compound into the GPI precursor, likely at the position of the second mannose residue.[4] This incorporation is thought to terminate the elongation of the glycan chain, thereby preventing the attachment of subsequent mannose and phosphoethanolamine moieties, which are essential for the transfer of the anchor to the protein.[4] This inhibitory effect leads to a reduction in the surface expression of GPI-anchored proteins.[5][9]

Quantitative Data on this compound's Effects

The administration of N-acetylthis compound has been shown to quantitatively impact sialylation levels, particularly in the context of GNE deficiency.

| Cell Line | Treatment | Concentration (mM) | Outcome Measure | Result | Reference |

| HEK-293 GNE Knockout | ManNAc | 0.1 | Relative Neu5Ac per protein | 0.3744 ± 0.0602 | [10] |

| HEK-293 GNE Knockout | ManNAc | 0.3 | Relative Neu5Ac per protein | 0.4717 ± 0.0799 | [10] |

| HEK-293 GNE Knockout | ManNAc | 0.6 | Relative Neu5Ac per protein | 0.5064 ± 0.0981 | [10] |

| HEK-293 GNE Knockout | ManNAc | 1.0 | Relative Neu5Ac per protein | 0.6096 ± 0.0983 | [10] |

| HEK-293 GNE Knockout | ManNAc | 2.0 | Relative Neu5Ac per protein | 0.9017 ± 0.1329 (Restored to WT levels) | [10] |

| HEK-293 GNE Knockout | ManNAc | 1.0 | Membrane-bound Neu5Ac | Restored to WT levels | [11] |

| HEK-293 GNE Knockout | ManNAc | 2.0 | Polysialylation Signal | Restored to WT levels | [11] |

| HEK-293 GNE Knockout | ManNAc | 2.0 | Free Cellular Neu5Ac | Approached WT levels | [11] |

| Jurkat Cells | Peracetylated 2-acetylamino-2-deoxy-3-O-methyl-d-mannose | Varied | Cell Surface Sialylation | Dose-dependent decrease up to 80% | [12] |

Experimental Protocols

Analysis of Protein N-Glycosylation by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-linked glycans from glycoproteins.

Methodology:

-

Sample Preparation:

-

Extract and purify the glycoprotein of interest.

-

Denature the protein using agents like SDS and heat, followed by reduction of disulfide bonds with DTT and alkylation with iodoacetamide.

-

-

Enzymatic Digestion:

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

N-Glycan Release:

-

Incubate the glycopeptides with Peptide-N-Glycosidase F (PNGase F) to specifically cleave the bond between the innermost GlcNAc and the asparagine residue of the peptide.

-

-

Glycan Purification and Enrichment:

-

Separate the released glycans from peptides and other contaminants using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) materials.

-

Alternatively, use lectin affinity chromatography to enrich for specific glycan structures.

-

-

Derivatization (Optional):

-

Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection in HPLC and mass spectrometry.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans using liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

-

-

Data Analysis:

-

Utilize specialized software to interpret the MS and MS/MS spectra to identify the composition and structure of the N-glycans.

-

GNE Enzyme Activity Assay

This protocol describes a method to measure the epimerase and kinase activities of the GNE enzyme.

Methodology for UDP-GlcNAc 2-Epimerase Activity:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified GNE enzyme, UDP-GlcNAc, and MgCl₂ in a suitable buffer (e.g., Na₂HPO₄, pH 7.5).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by heating at 100°C for 1 minute.

-

-

Quantification of ManNAc:

-

Measure the amount of ManNAc produced using the Morgan-Elson method, which involves a colorimetric reaction.

-

Methodology for ManNAc Kinase Activity (Enzyme-Coupled Assay):

-

Reaction Setup:

-

Prepare a reaction mixture containing purified GNE, ManNAc, ATP, and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH and phosphoenolpyruvate.

-

-

Measurement:

-

Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ADP production from the kinase reaction.

-

Analysis of Lipid Glycosylation by Thin-Layer Chromatography (TLC)

This protocol outlines a general procedure for the analysis of glycolipids.

Methodology:

-

Lipid Extraction:

-

Extract total lipids from cells or tissues using a chloroform/methanol solvent system.

-

-

TLC Separation:

-

Spot the lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system to separate the different lipid species based on their polarity.

-

-

Visualization:

-

Visualize the separated glycolipids by spraying the plate with a reagent that reacts with carbohydrates (e.g., orcinol-sulfuric acid) and heating.

-

-

Quantification (Optional):

-

Scrape the visualized spots from the plate, extract the lipid, and quantify using appropriate methods.

-

Conclusion and Future Directions

This compound stands as a cornerstone in the complex architecture of protein and lipid glycosylation. Its central role in sialic acid biosynthesis underscores its importance in a myriad of cellular functions and its direct relevance to human diseases. The ability to modulate sialylation through ManNAc supplementation offers a promising therapeutic avenue for congenital disorders of glycosylation and potentially other conditions where sialylation is dysregulated. The experimental protocols detailed herein provide a robust framework for researchers to investigate the multifaceted functions of this compound and its impact on glycosylation.

Future research should continue to unravel the precise regulatory mechanisms governing this compound metabolism and its interplay with other glycosylation pathways. Further exploration of this compound analogs as tools for metabolic glycoengineering will undoubtedly provide deeper insights into the roles of specific glycan structures in health and disease, paving the way for the development of novel diagnostics and targeted therapies.

References

- 1. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. bulldog-bio.com [bulldog-bio.com]

- 4. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PNGase F N-glycan Releasing Kit EA006: R&D Systems [rndsystems.com]

- 6. neb.com [neb.com]

- 7. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aspariaglycomics.com [aspariaglycomics.com]

- 10. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]

The Mannosamine Metabolic Pathway: An In-depth Guide to its Enzymatic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mannosamine metabolic pathway, leading to the biosynthesis of sialic acids, is a critical modulator of a vast array of physiological and pathological processes. Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, are integral to cell-cell communication, immune responses, and microbial pathogenesis. The intricate enzymatic regulation of this pathway presents a landscape of opportunities for therapeutic intervention in diseases ranging from cancer and inflammatory disorders to rare genetic conditions. This technical guide provides a comprehensive overview of the core enzymatic regulation of the this compound metabolic pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling and metabolic cascades.

Core Enzymatic Regulation

The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway is tightly controlled by the concerted action of several key enzymes, with the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE/MNK) serving as the rate-limiting gatekeeper.

Key Enzymes and their Regulatory Mechanisms

The this compound metabolic pathway is orchestrated by a series of enzymes, each with distinct regulatory features that collectively ensure the precise control of sialic acid production.

-

UDP-GlcNAc 2-Epimerase/N-Acetylthis compound Kinase (GNE/MNK): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-GlcNAc to N-acetylthis compound (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to ManNAc-6-phosphate. GNE is the primary regulatory checkpoint of the pathway.[1][2][3][4] Its activity is intricately regulated by:

-

Feedback Inhibition: The downstream product, CMP-sialic acid, acts as an allosteric inhibitor of the epimerase activity of GNE.[1][4][5][6] This feedback loop ensures that the production of sialic acid is tightly coupled to cellular demand. A complete inhibition of the epimerase activity is observed at a CMP-Neu5Ac concentration of about 60 μM.[4]

-

Oligomerization: The quaternary structure of GNE is crucial for its enzymatic activity. The dimeric form of GNE only possesses kinase activity, while the tetrameric or hexameric forms are required for epimerase activity.[4] The substrate UDP-GlcNAc promotes the formation of the active tetrameric state.[5]

-

Phosphorylation: Protein kinase C can phosphorylate GNE, providing another layer of regulation.[1][7]

-

-

N-acylglucosamine 2-epimerase (RENBP): Also known as renin-binding protein, RENBP can catalyze the interconversion of N-acetylglucosamine (GlcNAc) and N-acetylthis compound (ManNAc).[3][8][9] Its activity is enhanced by ATP.[9] RENBP is also known to inhibit renin activity by forming a heterodimer, suggesting a potential link between sialic acid metabolism and blood pressure regulation.[10]

-

CMP-Sialic Acid Synthetase (CMAS): This enzyme catalyzes the activation of sialic acid by transferring a CMP moiety from CTP to form CMP-sialic acid, the donor substrate for sialyltransferases.[7][11][12] CMAS is considered a bottleneck in the sialylation pathway.[12] In vertebrates, this enzyme is unusually localized in the nucleus.[12] Its activity is dependent on divalent cations, with a preference for Mg2+.[11]

-

UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/AGX1): This enzyme catalyzes the formation of UDP-GlcNAc from UTP and GlcNAc-1-phosphate, a crucial precursor for the this compound pathway.[5][11] In some organisms, this enzyme is allosterically regulated.[13]

Quantitative Data on Enzyme Kinetics and Inhibition

A thorough understanding of the enzymatic regulation of the this compound pathway requires quantitative data on enzyme kinetics and inhibition. The following tables summarize key kinetic parameters and inhibitor constants for the central enzymes in this pathway.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |

| Human GNE/MNK (Kinase Domain) | ManNAc | 0.095 | - | [14] |

| ATP | 4.4 | - | [14] | |

| Staphylococcus aureus NanK | N-acetylthis compound | 0.30 | 262.6 | [15] |

| ATP | 0.73 | 262.6 | [15] | |

| Human RENBP | GlcNAc | 21.3 | - | [3] |

| ManNAc | 12.8 | - | [3] | |

| ATP (effector) | 0.13 | - | [3] | |

| Pig RENBP | N-acetyl-D-glucosamine | 7.4 | - | [9] |

| N-acetyl-D-mannosamine | 6.3 | - | [9] | |

| Drosophila melanogaster CMAS | Neu5Ac | 0.410 | - | [7] |

| CTP | 0.450 | - | [7] |

| Enzyme | Inhibitor | IC_50_ (µM) | K_i_ (µM) | Inhibition Type | Reference(s) |

| Human GNE (Epimerase Domain) | C5 | - | - | Competitive | [16] |

| C13 | - | - | Competitive | [16] | |

| C15 | - | - | Competitive | [16] | |

| Neisseria meningitidis CSS | sulfo-CTP | - | - | - | [8] |

| sulfo-CDP | - | - | - | [8] | |

| CMP-Sialic Acid Transporter (CST) | 5-methyl CMP | - | ~5.1 | - | [17] |

| CMP | - | ~1.0 | - | [17] | |

| O-GlcNAc Transferase (OGT) | L01 | 22 | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound metabolic pathway.

Protocol 1: GNE/MNK Enzyme Assay

This protocol describes a coupled enzyme assay to determine the N-acetylthis compound kinase activity of GNE.

Materials:

-

Purified GNE/MNK enzyme

-

N-acetylthis compound (ManNAc)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ManNAc, ATP, PEP, and NADH.

-

Add PK and LDH to the reaction mixture.

-

Initiate the reaction by adding the purified GNE/MNK enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Protocol 2: CMP-Sialic Acid Synthetase (CMAS) Assay

This protocol outlines a method for measuring CMAS activity.

Materials:

-

Purified CMAS enzyme

-

N-acetylneuraminic acid (Neu5Ac)

-

CTP

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂)

-

Alkaline phosphatase

-

Ethanol

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing assay buffer, Neu5Ac, CTP, and the purified CMAS enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding alkaline phosphatase to degrade the unreacted CTP.

-

Precipitate proteins by adding cold ethanol.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Analyze the supernatant by HPLC to quantify the amount of CMP-Neu5Ac formed.[2]

Protocol 3: Analysis of Sialic Acid Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound pathway intermediates.

Materials:

-

Cell or tissue samples

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

-

Internal standards for each metabolite

Procedure:

-

Homogenize cell or tissue samples in cold extraction solvent.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) in mass spectrometry, with the aid of internal standards for accurate quantification.[19][20][21]

Protocol 4: Analysis of GNE Oligomerization by Blue Native PAGE (BN-PAGE)

This protocol describes a method to analyze the oligomeric state of GNE.

Materials:

-

Cell lysate or purified GNE

-

Native PAGE sample buffer (containing a non-denaturing detergent like digitonin (B1670571) or dodecyl maltoside)

-

Coomassie Blue G-250

-

Native PAGE gel system

-

Western blot apparatus and antibodies against GNE

Procedure:

-

Prepare protein samples in native PAGE sample buffer. Do not heat the samples.

-

Add Coomassie Blue G-250 to the samples to impart a negative charge for migration.

-

Load the samples onto a native polyacrylamide gel.

-

Perform electrophoresis at 4°C to maintain the native protein structure.

-

After electrophoresis, either stain the gel with Coomassie Blue or transfer the proteins to a membrane for Western blotting.

-

Detect the GNE protein using a specific antibody to visualize the different oligomeric states (dimer, tetramer, hexamer).[1][2][15][22]

Signaling Pathways and Logical Relationships

The this compound metabolic pathway is not an isolated cascade but is intricately linked with other cellular signaling and metabolic networks. The following diagrams, generated using the DOT language, illustrate these key relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Human renin-binding protein is the enzyme N-acetyl-D-glucosamine 2-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. Kinetic and physical characterization of the inducible UDP-N-acetylglucosamine pyrophosphorylase from Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Renin inhibits N-acetyl-D-glucosamine 2-epimerase (renin-binding protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mybeckman.in [mybeckman.in]

- 13. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blue native electrophoresis protocol | Abcam [abcam.com]

- 16. Quantitative analysis of inhibitor‐induced assembly disruption in human UDP‐GlcNAc 2‐epimerase using mass photometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. coresta.org [coresta.org]

- 20. sciex.com [sciex.com]

- 21. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of 2D Blue Native/SDS-PAGE Protein Complex Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Structural Elucidation of Mannosamine and Its Epimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural characterization of D-mannosamine and its C-2 epimer, D-glucosamine. A comprehensive understanding of the stereochemistry and physicochemical properties of these amino sugars is crucial for their application in glycobiology, drug discovery, and materials science. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols for their structural elucidation.

Introduction to Mannosamine and its Epimers

D-Mannosamine (2-amino-2-deoxy-D-mannose) is a hexosamine, a monosaccharide in which a hydroxyl group has been replaced by an amino group. It is a constituent of various glycoproteins and bacterial polysaccharides. Its stereoisomers, particularly its C-2 epimer D-glucosamine and C-4 epimer D-galactosamine, are also of significant biological importance. The distinct spatial arrangement of the amino and hydroxyl groups in these epimers leads to different chemical and biological properties, necessitating precise structural characterization.

Comparative Spectroscopic and Physicochemical Data

The structural differences between D-mannosamine and its primary epimer, D-glucosamine, can be effectively discerned through various analytical techniques. The following tables summarize key quantitative data for easy comparison.

Table 1: Physical and Chemical Properties

| Property | D-Mannosamine | D-Glucosamine |

| IUPAC Name | (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

| Molecular Formula | C₆H₁₃NO₅ | C₆H₁₃NO₅ |

| Molar Mass | 179.17 g/mol | 179.17 g/mol |

| CAS Number | 2636-92-2 | 3416-24-8 |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

| Proton | D-Mannosamine Hydrochloride (Mixture of Anomers)[1] | D-Glucosamine Hydrochloride (α-anomer at equilibrium) |

| H-1 | 5.405 (α), 5.215 (β) | ~5.45 |

| H-2 | ~4.181 | ~3.2 |

| H-3 | ~4.016 | ~3.9 |

| H-4 | ~3.74 | ~3.7 |

| H-5 | ~3.67 | ~3.8 |

| H-6a, H-6b | ~3.63, ~3.55 | ~3.9, ~3.7 |

Note: Chemical shifts can vary slightly based on solvent, pH, and temperature.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

| Carbon | D-Mannosamine (Predicted) | D-Glucosamine[2] |

| C-1 | ~94.0 (α), ~94.5 (β) | 93.30 (α), 97.50 (β) |

| C-2 | ~55.0 | 58.60 (α), 56.19 (β) |

| C-3 | ~70.0 | 74.28 (α), 76.61 (β) |

| C-4 | ~68.0 | 70.91 |

| C-5 | ~73.0 | 72.83 (α), 77.10 (β) |

| C-6 | ~61.0 | 61.92 |

Note: Predicted values for D-mannosamine are based on typical chemical shifts for similar structures.

Experimental Protocols for Structural Characterization

High-Performance Liquid Chromatography (HPLC) for Epimer Separation

HPLC is a powerful technique for the separation and quantification of this compound and its epimers.

Objective: To separate and quantify D-mannosamine and D-glucosamine in a mixture.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for unlabeled sugars, or a UV/fluorescence detector for derivatized sugars).

-

Column: A column specifically designed for carbohydrate or amino sugar analysis. Common choices include:

-

Amino-bonded silica (B1680970) columns: These are often used with acetonitrile (B52724)/water mobile phases.

-

Reversed-phase C18 columns (with derivatization): Pre-column derivatization with a chromophore or fluorophore (e.g., o-phthaldialdehyde (OPA)) allows for sensitive detection.[3]

-

Mixed-mode columns (e.g., Primesep 100): These columns offer multiple retention mechanisms (reversed-phase, cation-exchange) and can be effective for separating polar, ionizable compounds like amino sugars.

-

-

Mobile Phase: The choice of mobile phase depends on the column.

-

For amino columns: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

-

For reversed-phase with OPA derivatization: A gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[3]

-

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Detection:

-

RID: Universal detector for non-UV absorbing compounds.

-

ELSD: More sensitive than RID and compatible with gradient elution.

-

Fluorescence Detector (with derivatization): Offers high sensitivity and selectivity.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

-

If derivatization is required, follow a validated protocol for the chosen derivatizing agent (e.g., OPA).

-

-

Data Analysis: Identify peaks based on the retention times of pure standards of D-mannosamine and D-glucosamine. Quantify the analytes by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates, providing information on the connectivity, configuration, and conformation of the molecule.

Objective: To obtain ¹H and ¹³C NMR spectra of D-mannosamine to confirm its structure and stereochemistry.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.

-

Sample Preparation:

-

Dissolve 5-10 mg of the D-mannosamine sample in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum.

-

The anomeric proton (H-1) signals will be the most downfield, typically between 4.5 and 5.5 ppm, due to being attached to a carbon bonded to two oxygen atoms. The α and β anomers will show distinct signals.

-

Use 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and trace the connectivity of the sugar backbone.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

The anomeric carbon (C-1) will be the most downfield signal, typically between 90 and 100 ppm.

-

Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

-

-

Data Analysis:

-

Assign the proton and carbon signals based on their chemical shifts, coupling constants (for protons), and correlations observed in 2D spectra.

-

The coupling constants between adjacent protons (e.g., J₁,₂) can provide information about the dihedral angles and thus the stereochemistry at different chiral centers. For instance, a large coupling constant between H-1 and H-2 (typically > 7 Hz) is indicative of a trans-diaxial relationship, often seen in β-anomers of glucose, while a smaller coupling constant (typically < 4 Hz) suggests a cis or equatorial-axial relationship, as would be expected for the α-anomer of mannose.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer insights into the structure.